molecular formula C5H10N2O3 B12645533 Ammonium 5-oxo-L-prolinate CAS No. 25501-47-7

Ammonium 5-oxo-L-prolinate

Cat. No.: B12645533
CAS No.: 25501-47-7
M. Wt: 146.14 g/mol
InChI Key: PYJZQCNNPABSAE-DFWYDOINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium 5-oxo-L-prolinate can be synthesized through the reaction of 5-oxo-L-proline with ammonium hydroxide. The reaction typically involves dissolving 5-oxo-L-proline in water and then adding ammonium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade 5-oxo-L-proline and ammonium hydroxide, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ammonium 5-oxo-L-prolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .

Scientific Research Applications

Chemistry: Ammonium 5-oxo-L-prolinate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical reactions and materials .

Biology: In biological research, this compound is studied for its role in metabolic pathways. It is a metabolite in the gamma-glutamyl cycle, which is involved in the synthesis and degradation of glutathione .

Medicine: This compound has potential therapeutic applications due to its involvement in metabolic processes. It is being investigated for its role in treating conditions related to glutathione metabolism .

Industry: this compound is used in the production of various industrial chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes .

Mechanism of Action

The mechanism of action of ammonium 5-oxo-L-prolinate involves its participation in the gamma-glutamyl cycle. This cycle is crucial for the synthesis and degradation of glutathione, a vital antioxidant in the body. This compound acts as an intermediate in this cycle, facilitating the conversion of gamma-glutamyl amino acids to glutathione .

Comparison with Similar Compounds

Properties

CAS No.

25501-47-7

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

azanium;(2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C5H7NO3.H3N/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);1H3/t3-;/m0./s1

InChI Key

PYJZQCNNPABSAE-DFWYDOINSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)[O-].[NH4+]

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].[NH4+]

Origin of Product

United States

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